molecular formula C6H13ClN2O2 B1374880 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride CAS No. 1220017-00-4

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride

Cat. No.: B1374880
CAS No.: 1220017-00-4
M. Wt: 180.63 g/mol
InChI Key: UAHJZKUEMZPZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O2 and its molecular weight is 180.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pyrolysis Products Identification : One study identified the pyrolysis products of a related compound, 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride. This research is significant in understanding the stability and degradation products of such compounds when exposed to heat, which is crucial for safety and environmental considerations (Texter et al., 2018).

  • Microwave-Assisted Synthesis : Another study explored the microwave-assisted synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, demonstrating the potential of 2-amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride in facilitating efficient and novel synthetic routes in organic chemistry (Ankati & Biehl, 2010).

  • Blood Platelet Aggregation Inhibition : Research on similar compounds, like (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, has shown potential in inhibiting blood platelet aggregation. This could have implications for developing new therapeutic agents for cardiovascular diseases (Grisar et al., 1976).

  • Antibacterial Agents : A study on the antibacterial activity of compounds similar to this compound found that certain derivatives showed more activity than existing antibiotics, indicating the potential for developing new antibacterial drugs (Egawa et al., 1984).

  • Photopolymerization Initiator : Research on 1-(2-Naphthyl)-2-(1-pyrrolidinyl)ethanone, a compound structurally similar to this compound, shows its application as a photoinitiator in polymerization processes. This highlights the potential utility of such compounds in materials science and polymer technology (Dereli et al., 2020).

Safety and Hazards

The safety data sheet for 2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride can be viewed and downloaded for free at Echemi.com . It is also mentioned that this compound is only for research and development use by, or directly under the supervision of, a technically qualified individual .

Properties

IUPAC Name

2-amino-1-(3-hydroxypyrrolidin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c7-3-6(10)8-2-1-5(9)4-8;/h5,9H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHJZKUEMZPZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220017-00-4
Record name Ethanone, 2-amino-1-(3-hydroxy-1-pyrrolidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-1-ethanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.